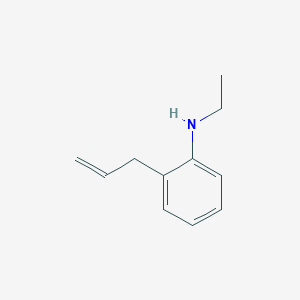

N-Ethyl-2-(prop-2-en-1-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

55469-30-2 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

N-ethyl-2-prop-2-enylaniline |

InChI |

InChI=1S/C11H15N/c1-3-7-10-8-5-6-9-11(10)12-4-2/h3,5-6,8-9,12H,1,4,7H2,2H3 |

InChI Key |

QTTJUPSUIVTXCB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=CC=C1CC=C |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of N Ethyl 2 Prop 2 En 1 Yl Aniline Systems

Regioselective C-H Functionalization of Aniline (B41778) Derivatives

The selective activation of a specific C-H bond on an aniline ring is a significant challenge due to the multiple potentially reactive sites. The amino group strongly directs functionalization to the ortho and para positions. However, recent advancements in catalysis have enabled highly regioselective transformations, overriding the inherent reactivity of the substrate.

Para-Selective C-H Olefination Mediated by Palladium/S,O-Ligand Catalysis

A highly efficient method for the para-selective C-H olefination of various aniline derivatives has been developed utilizing a palladium catalyst in conjunction with a thioether-carboxylic acid S,O-ligand. acs.orgnih.gov This system demonstrates broad substrate scope, including tertiary, secondary, and primary anilines, and proceeds under mild reaction conditions. acs.org The reaction is notable for its high para-selectivity, even with substrates that have unsubstituted ortho positions. acs.org For instance, the reaction of N,N-dimethylaniline with ethyl acrylate (B77674) using the Pd/S,O-ligand catalyst resulted in the para-olefinated product with excellent selectivity (p:o > 19:1). acs.org

The S,O-ligand is crucial for achieving high para-selectivity and improving yields. acs.org In the absence of this specific ligand, palladium-catalyzed olefination reactions of anilines often result in lower yields and poor regioselectivity. The ligand is believed to play a key role in controlling the steric and electronic environment of the palladium center during the C-H activation step. This catalytic system is effective across a wide range of aniline derivatives, including those with electron-donating and electron-withdrawing substituents, showcasing its versatility. acs.orgnih.gov The reaction is also scalable and can be performed under aerobic conditions, which is advantageous for industrial applications. acs.org

Below is a table summarizing the para-selective olefination of various aniline derivatives using the Pd/S,O-ligand system.

| Aniline Substrate | Olefin | Product | Yield (%) | para:ortho Selectivity |

| N,N-dimethylaniline | Ethyl acrylate | p-CH=CHCO₂Et substituted | 71 | >19:1 |

| N-methylaniline | Ethyl acrylate | p-CH=CHCO₂Et substituted | 81 | >19:1 |

| m-chloro-N,N-dimethylaniline | Ethyl acrylate | p-CH=CHCO₂Et substituted | 75 | >19:1 |

| o,m-difluoro-N,N-dimethylaniline | Ethyl acrylate | p-CH=CHCO₂Et substituted | 60 | >19:1 |

| o-MeO-aniline | Ethyl acrylate | p-CH=CHCO₂Et substituted | 64 | >19:1 |

Data compiled from a study on para-selective C-H olefination of aniline derivatives. acs.org The yields are for the isolated para-isomer.

The mechanism of this para-selective olefination is thought to involve an electrophilic palladation pathway. acs.org Competition experiments between anilines with different electronic properties revealed that the more electron-rich aniline reacts preferentially. acs.org This finding supports two potential mechanisms: either an electrophilic palladation where the deprotonation of the resulting Wheland intermediate is the rate-limiting step, or a base-assisted internal electrophilic-type substitution (BIES) mechanism. acs.org The high kinetic isotope effect observed in deuteration experiments further suggests that the C-H bond cleavage is a crucial step in the reaction mechanism. nih.gov The precise role of the S,O-ligand is to facilitate this C-H activation step with high para-selectivity, likely by stabilizing the key transition state.

Meta-Selective C-H Arylation via Cooperative Catalysis

While ortho and para functionalization of anilines is common, achieving meta-selectivity is a significant challenge. A breakthrough in this area involves a cooperative catalytic system comprising palladium, an S,O-ligand, and a norbornene mediator. researchgate.net This system effectively directs C-H arylation to the meta position of non-directed aniline derivatives, including tertiary anilines, under mild conditions. researchgate.net This method circumvents the need for pre-installed directing groups or the conversion of anilines into anilides or anilinium salts. researchgate.net

The combination of the palladium catalyst, the S,O-ligand, and norbornene is essential for achieving meta-selectivity. researchgate.netresearchgate.net The proposed mechanism involves a Catellani-type reaction pathway where norbornene acts as a transient mediator. Norbornene first undergoes ortho-C-H functionalization and insertion, which then positions the palladium catalyst to activate the remote meta-C-H bond of the aniline substrate. The S,O-ligand enhances the catalytic activity, allowing the functionalization of aniline derivatives that are typically unreactive in other systems. nih.govthieme.de This cooperative approach has been shown to be effective for a wide range of aniline derivatives and aryl iodides. researchgate.net

Mechanistic investigations, including deuterium (B1214612) labeling experiments and the study of substituent effects, have provided insights into the C-H activation step. researchgate.net The electronic properties of the substituents on the aniline ring play a significant role in the efficiency of the meta-arylation. The reaction proceeds effectively with anilines bearing both electron-donating and electron-withdrawing groups at various positions. researchgate.net The nature of the norbornene mediator also influences the reaction's outcome. researchgate.net These studies suggest that the meta-C-H activation is a key selectivity-determining step, influenced by a complex interplay between the aniline substrate, the palladium-ligand complex, and the norbornene mediator. researchgate.netrsc.org Analysis using Hammett plots, which correlate reaction rates with substituent constants, can further elucidate the electronic effects at play during the C-H activation, indicating whether the transition state has developed charge and how it is stabilized by substituents. wikipedia.org

Below is a table summarizing the meta-selective arylation of various aniline derivatives.

| Aniline Substrate | Aryl Iodide | Product | Yield (%) |

| N,N-dibenzyl-3-methylaniline | 4-iodotoluene | meta-arylated product | 81 |

| N,N-dibenzylaniline | 1-iodo-4-methoxybenzene | meta-arylated product | 74 |

| N,N-dibenzyl-3,5-dimethylaniline | 1-iodo-4-fluorobenzene | meta-arylated product | 85 |

| N-benzylindoline | 1-iodo-4-(trifluoromethyl)benzene | meta-arylated product | 66 |

| N-phenyl-1,2,3,4-tetrahydroquinoline | 4-iodotoluene | meta-arylated product | 57 |

Data compiled from a study on meta-C-H arylation of aniline derivatives. researchgate.net Yields are for the isolated meta-arylated product.

Nitrogen-Centered Reactivity and Transformations

The reactivity of the nitrogen center in aniline derivatives, such as N-Ethyl-2-(prop-2-en-1-yl)aniline, is a cornerstone of their chemical behavior. This section explores several key transformations, including electrochemical oxidation, dealkylation, and its role in nucleophilic catalysis, as well as reductive functionalization for methylation.

Mechanistic Aspects of Electrochemical Oxidation of Aniline Derivatives

The electrochemical oxidation of aniline and its derivatives is a fundamental process with applications in the synthesis of polymers, dyes, and pharmaceuticals. documentsdelivered.comnih.gov This process involves the removal of electrons from the aniline molecule, leading to the formation of various oxidation products. mdpi.com The oxidation can be either non-selective, yielding products like nitrobenzene, or selective.

The mechanism of electrochemical oxidation of N-alkylanilines typically proceeds through the initial formation of a radical cation. researchgate.net This is followed by deprotonation at the α-carbon of the alkyl group to form a neutral radical. Subsequent oxidation of this radical generates an iminium cation, which can then undergo hydrolysis to yield a secondary amine and an aldehyde. mdpi.com For tertiary amines, this process results in the formation of a secondary amine and an aldehyde, consuming one electron per starting molecule. mdpi.com The oxidation of secondary amines similarly produces a primary ammonium (B1175870) ion. mdpi.com

The oxidation potential of aniline derivatives is influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. mdpi.com These electrochemical transformations offer a valuable alternative to conventional chemical methods for modifying chemically useful molecules. documentsdelivered.comnih.gov

Catalyst-Free N-Dealkylation Induced by High-Frequency Ultrasound

N-dealkylation of amines is a significant transformation in both biological systems, for processes like DNA repair, and in industrial chemistry for the production of primary amines. rsc.orgnih.govnih.gov Traditional methods for N-dealkylation often require harsh reagents or catalysts. google.com However, a novel, catalyst-free method for the N-dealkylation of aniline derivatives has been developed using high-frequency ultrasound. rsc.orgrsc.org

This process involves the irradiation of an aqueous solution of the aniline derivative with high-frequency ultrasound, which leads to the formation of cavitation bubbles. rsc.orgrsc.org The N-dealkylation reaction occurs at the interface of these cavitation bubbles and the water, where thermal cracking of the N-C bond takes place. rsc.org This method offers a green and efficient alternative to conventional techniques, avoiding the need for transition metals or hazardous solvents and oxidants. rsc.orgrsc.org

A key advantage of this ultrasound-induced method is its specificity. The acoustic energy is preferentially transferred to the aniline derivatives due to their strong interaction at the cavitation bubble-water interface, leading to selective N-dealkylation even in the presence of other compounds. rsc.org For instance, the demethylation of N,N-dimethylaniline has been successfully demonstrated using this technique. rsc.org

Nucleophilic Catalysis by Aniline Derivatives in Hydrazone Formation and Exchange

Aniline and its derivatives can act as effective nucleophilic catalysts in the formation and exchange of hydrazones. rsc.orgnih.govtudelft.nlnih.gov Hydrazone formation is a reversible reaction widely used in dynamic combinatorial chemistry and for bioconjugation. rsc.orgnih.govalfa-chemistry.com While this reaction is rapid at acidic pH, it is impractically slow at physiological pH. tudelft.nl Aniline catalysis accelerates the reaction under these milder conditions. nih.govtudelft.nl

The catalytic mechanism involves the initial reaction of the aniline derivative with an aldehyde to form an activated imine intermediate. This imine then undergoes a rapid transimination reaction with a hydrazine (B178648) to form the final hydrazone product. kiku.dk The rate-limiting step under neutral conditions is the dehydration of the intermediate hemiaminal formed between the aniline and the aldehyde. kiku.dk

The efficiency of the aniline catalyst is influenced by its electronic properties. Electron-rich p-substituted aniline derivatives have been shown to be superior catalysts for hydrazone formation and exchange in both protic and aprotic solvents. rsc.org The rate of aniline-catalyzed hydrazone formation can vary significantly depending on the specific aldehyde and hydrazide reactants. tudelft.nl

Table 1: Aniline Derivatives as Catalysts in Hydrazone Formation

| Catalyst | Relative Rate Enhancement |

| Aniline | Baseline |

| p-Anisidine | Increased |

| p-Phenylenediamine | Significantly Increased |

This table is a representation of the general trend observed in the catalytic activity of aniline derivatives. researchgate.net

Reductive Functionalization for N-Methylation of Amines

The N-methylation of amines is a fundamental transformation in organic synthesis, producing compounds with wide applications. rsc.org The use of carbon dioxide (CO2) as a C1 source for methylation is a sustainable and attractive approach. rsc.orgrsc.org Reductive functionalization of CO2 in the presence of amines can lead to the formation of N-methylamines. rsc.orgresearchgate.netresearchgate.net

This process can be achieved using various reducing agents, such as hydrosilanes and molecular hydrogen, often in the presence of a catalyst. rsc.org For instance, iron catalysts have been used to facilitate the methylation of aniline derivatives with CO2 and a hydrosilane at elevated temperatures. rsc.org Metal-free protocols have also been developed, where an amide can promote the reductive functionalization of CO2 with secondary amines and phenylsilane (B129415) to produce methylamines. researchgate.net

Recently, an electrochemical approach for the reductive N-methylation of amines using CO2 has been developed. acs.orgnih.govacs.org This method utilizes a molecular catalyst, such as cobalt phthalocyanine, and proceeds in aqueous media. acs.orgnih.govacs.org The proposed mechanism involves the electrochemical reduction of CO2 to an electrophilic carbon intermediate, like formaldehyde, which then condenses with the amine and is subsequently reduced to the N-methylamine. acs.orgnih.govacs.org The nucleophilicity of the amine reactant has been identified as a key factor influencing the efficiency of the C-N bond formation. acs.orgnih.govacs.org

Intramolecular Rearrangement Reactions of N-Allylaniline Derivatives

Intramolecular rearrangements are powerful tools in organic synthesis for constructing complex molecular architectures from simpler precursors. N-allylaniline derivatives are known to undergo such transformations, most notably the 3-Aza-Cope rearrangement.

Thermal and Catalyzed 3-Aza-Cope Rearrangements

The 3-Aza-Cope rearrangement is a -sigmatropic rearrangement of N-allyl enamines, which are tautomers of N-allylimines. nih.govresearchgate.netwikipedia.org This reaction involves the concerted movement of six electrons through a cyclic transition state, resulting in a 1,3-allylic migration from the nitrogen to a carbon atom. nih.govresearchgate.net Thermally, this rearrangement often requires high temperatures. researchgate.net

However, the reaction can be significantly accelerated by the use of Lewis acid catalysts. researchgate.netacs.org For example, the 3-aza-Cope rearrangement of N-alkyl-N-allylaniline substrates, which thermally requires temperatures around 250°C, can be promoted by Lewis acids at much lower temperatures (111-140°C). researchgate.net Lewis acids such as zinc chloride (ZnCl2) and boron trifluoride etherate (Et2O·BF3) have been shown to efficiently catalyze this rearrangement, leading to the formation of a carbon-carbon bond between a secondary alkyl substituent and the aromatic ring. researchgate.net

The rearrangement is generally stereospecific, proceeding suprafacially. nih.govresearchgate.net Deuterium labeling studies have confirmed the concerted sigmatropic mechanism, showing that allylic inversion accompanies the 1,3-migration. nih.govresearchgate.net The development of catalytic versions of this rearrangement has greatly expanded its synthetic utility, allowing for the construction of functionalized molecules under milder conditions. mdpi.com

Impact of Lewis Acid and Heteropoly Acid Catalysts on Aza-Cope Processes

The aza-Cope rearrangement, a type of nih.govnih.gov-sigmatropic rearrangement involving nitrogen-containing 1,5-dienes, is a powerful tool in organic synthesis for constructing complex nitrogen-containing molecules. wikipedia.orgchem-station.com For N-allylanilines, such as this compound, the thermal 3-aza-Cope rearrangement often requires high temperatures, typically around 250°C. researchgate.net However, the use of catalysts, particularly Lewis acids and heteropoly acids, can significantly lower the required temperature and improve reaction efficiency.

Lewis acids have been shown to effectively promote the aromatic 3-aza-Cope rearrangement of N-alkyl-N-allylaniline substrates at much lower temperatures, in the range of 111-140°C. researchgate.net Among various Lewis acids studied, zinc chloride (ZnCl₂) and boron trifluoride etherate (Et₂O·BF₃) have proven to be particularly effective. researchgate.net The catalytic activity of Lewis acids like Fe(III) ions stems from their ability to accept an electron pair, which facilitates the rearrangement. researchgate.net

Heteropoly acids, such as phosphomolybdic acid (H₃Mo₁₂O₄₀P), have also emerged as excellent, recyclable catalysts for the aza-Cope rearrangement of N-allylanilines. researchgate.net These catalysts have demonstrated high efficiency, allowing the reaction to proceed under ambient conditions with short reaction times and high yields. researchgate.net A significant advantage of heteropoly acid catalysts is their potential for recovery and reuse with minimal loss of activity. researchgate.net The use of ionic liquids as a reaction medium in conjunction with heteropoly acid catalysts can further enhance reaction rates and product yields. researchgate.net

The table below summarizes the impact of different catalysts on the aza-Cope rearrangement of N-allylanilines.

Table 1: Comparison of Catalysts for Aza-Cope Rearrangement of N-Allylanilines

| Catalyst | Typical Reaction Temperature (°C) | Key Advantages |

| Thermal (uncatalyzed) | 250 | No catalyst required |

| Zinc Chloride (ZnCl₂) | 140 | Lower reaction temperature |

| Boron Trifluoride Etherate (Et₂O·BF₃) | 111 | Lower reaction temperature |

| Phosphomolybdic Acid | Ambient | Recyclable, high yield, short reaction time |

Sigmatropic Rearrangements in the Context of Indole (B1671886) Ring Formation

Sigmatropic rearrangements, particularly the nih.govnih.gov-sigmatropic rearrangement, are fundamental to various synthetic strategies, including the celebrated Fischer indole synthesis. chemtube3d.comchem-station.com This reaction involves the conversion of aryl hydrazones into indoles under acidic conditions, with a key step being a nih.govnih.gov-sigmatropic rearrangement. chemtube3d.com

In the context of this compound, a related and synthetically valuable transformation is the aza-Claisen rearrangement, which is a type of 3-aza-Cope rearrangement. chem-station.comchemistry-reaction.comtcichemicals.com This intramolecular rearrangement involves the migration of an allyl group from a nitrogen atom to an ortho-position on the aromatic ring. This process is a key step in the synthesis of various substituted anilines, which can then be further manipulated to form indole rings.

While the direct conversion of this compound to an indole via a single sigmatropic rearrangement is not the standard pathway, the product of its aza-Cope rearrangement, an ortho-allylaniline, is a valuable precursor for indole synthesis. The subsequent cyclization of the ortho-allylaniline derivative, often involving oxidation and intramolecular C-N bond formation, leads to the desired indole scaffold.

Furthermore, tandem rearrangement reactions of N-arylhydroxylamines have been developed to efficiently synthesize a variety of structurally diverse indoles. thieme-connect.de These reactions can proceed through cascade nih.govconicet.gov.ar-sigmatropic rearrangements, highlighting the versatility of sigmatropic shifts in constructing complex heterocyclic systems. thieme-connect.de

Photoredox Catalyzed Functionalization of Aniline Derivatives

Visible Light-Catalyzed Fluoroalkylation Reactions

The introduction of fluoroalkyl groups, such as the trifluoromethyl (CF₃) group, into organic molecules is of significant interest in medicinal chemistry due to the unique properties these groups impart. nih.gov Visible light photoredox catalysis has emerged as a mild and efficient method for the fluoroalkylation of aniline derivatives. nih.govconicet.gov.arconicet.gov.ar This approach utilizes photocatalysts that, upon irradiation with visible light, can generate highly reactive fluoroalkyl radicals from various sources like fluoroalkyl halides or Togni's reagents. nih.govconicet.gov.arconicet.gov.ar

The electron-rich nature of aniline derivatives makes them excellent substrates for reactions with electrophilic fluoroalkyl radicals. nih.govconicet.gov.ar A variety of photocatalysts, including iridium and ruthenium complexes, as well as organic dyes like Rose Bengal, have been successfully employed for these transformations. nih.govconicet.gov.arconicet.gov.ar These reactions often exhibit good functional group tolerance and can be performed under mild conditions. For instance, the trifluoromethylation of aniline derivatives has been achieved using Togni's reagent with an iridium photocatalyst under blue LED irradiation. conicet.gov.ar Similarly, Rose Bengal has been used as a photocatalyst for the perfluoroalkylation of anilines with perfluoroalkyl iodides. conicet.gov.ar

The table below provides examples of photocatalysts and conditions used for the fluoroalkylation of aniline derivatives.

Table 2: Examples of Visible Light-Catalyzed Fluoroalkylation of Aniline Derivatives

| Photocatalyst | Fluoroalkyl Source | Light Source |

| Ir(ppy)₃ | Togni's Reagent | Blue LED |

| Rose Bengal | Perfluoroalkyl Iodide | Compact Fluorescent Lamp |

| Ru(bpy)₃(PF₆)₂ | - | Blue LED |

Investigations into Radical Intermediates and Electron Catalysis Mechanisms

The mechanism of visible light-catalyzed fluoroalkylation of aniline derivatives involves the generation of radical intermediates. conicet.gov.ar The process typically begins with the excitation of the photocatalyst by visible light. nih.gov The excited photocatalyst can then engage in a single-electron transfer (SET) process. In many cases, the aniline derivative acts as an electron donor, quenching the excited photocatalyst and forming an aniline radical cation. beilstein-journals.org

This aniline radical cation is a key intermediate. beilstein-journals.org It can then react with the fluoroalkyl radical, which is generated in a parallel process. The fluoroalkyl radical can be formed through the reduction of a fluoroalkyl source by the reduced form of the photocatalyst or through other pathways. The coupling of the aniline radical cation and the fluoroalkyl radical, followed by deprotonation, leads to the final fluoroalkylated aniline product. conicet.gov.ar

An alternative mechanism involves an "electron catalysis" or "radical-radical cross-coupling" pathway. In this scenario, the excited photocatalyst oxidizes the aniline to its radical cation. conicet.gov.ar Separately, the reduced photocatalyst can reduce the fluoroalkyl source to generate a fluoroalkyl radical. The aniline radical cation and the fluoroalkyl radical then combine to form the product. conicet.gov.ar Kinetic isotope effect studies, radical trapping experiments, and theoretical calculations have been employed to elucidate the precise mechanisms of these reactions. conicet.gov.ar

Biocatalytic Transformations of Aromatic Amines

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. researchgate.net In the context of aromatic amines, enzymes can be utilized for a variety of transformations, including oxidation, amination, and the formation of new carbon-carbon and carbon-nitrogen bonds. researchgate.netmdpi.com

While specific biocatalytic transformations of this compound are not extensively documented, the broader class of aromatic amines is a known substrate for various enzymes. For example, D-amino acid oxidase from porcine kidney has been engineered to catalyze the oxidation of primary amines. mdpi.com This opens up possibilities for the enzymatic synthesis of imines from aromatic amines. mdpi.com

Transaminases are another important class of enzymes that can be used for the asymmetric amination of ketones to produce chiral amines, and their application in enzyme-triggered cascade reactions is a growing area of research. researchgate.net Furthermore, the oxidation of tryptamine (B22526) by aromatic amine dehydrogenase has been studied, providing insights into enzyme-catalyzed reactions involving aromatic amines. wikipedia.org

The development of enzyme-triggered reaction cascades has the potential to transform simple aromatic amine starting materials into complex, high-value molecules in a single step. researchgate.net These biocatalytic approaches are advantageous due to their high selectivity and ability to operate under mild reaction conditions. mdpi.com

Advanced Spectroscopic and Computational Characterization of N Ethyl 2 Prop 2 En 1 Yl Aniline and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of N-Ethyl-2-(prop-2-en-1-yl)aniline.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the exact structure of this compound can be confirmed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in the ethyl group, the allyl group, and the aromatic ring. Protons on carbons adjacent to electronegative atoms like nitrogen are deshielded and appear at higher chemical shifts (downfield). libretexts.org For instance, the methylene (B1212753) protons of the ethyl group (N-CH₂-CH₃) would likely appear in the range of 3.0-3.5 ppm. The protons of the allyl group (-CH₂-CH=CH₂) would exhibit characteristic shifts, with the vinylic protons appearing between 4.5 and 6.5 ppm and the allylic protons around 1.6-2.2 ppm. libretexts.org The aromatic protons would be observed in the 6.5-8.0 ppm region. libretexts.org The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., triplets, quartets, multiplets) would reveal the neighboring proton arrangements according to the n+1 rule. docbrown.info

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are spread over a wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals. pressbooks.pub Aromatic carbons generally resonate between 125 and 170 ppm. oregonstate.edu Carbons of the alkene group (=C-H) are found in the 120-160 ppm range. oregonstate.edu The carbon atoms of the ethyl group attached to the nitrogen would be expected in the 40-55 ppm (allylic/benzylic-like) and 10-50 ppm (alkane) regions. oregonstate.edu The presence of quaternary carbons, such as the C2 carbon of the aniline (B41778) ring, would typically show weaker signals. oregonstate.edu

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

|---|---|---|

| Ethyl (N-CH₂-CH₃) | ~1.2 (CH₃, triplet), ~3.1 (CH₂, quartet) | ~15 (CH₃), ~45 (CH₂) |

| Allyl (-CH₂-CH=CH₂) | ~3.4 (CH₂), ~5.2 (CH₂=), ~6.0 (CH=) | ~39 (CH₂), ~116 (CH₂=), ~136 (CH=) |

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to specific functional groups.

For this compound, the FT-IR spectrum would display several key absorption bands. The N-H stretching vibration, although this is a tertiary amine, may show weak overtones. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and allyl groups appear just below 3000 cm⁻¹. researchgate.netnih.gov The C=C stretching vibrations of the aromatic ring would produce a series of peaks in the 1450-1600 cm⁻¹ region. nih.gov The C=C stretch of the allyl group would be expected around 1640 cm⁻¹. researchgate.net The C-N stretching vibration of the aromatic amine would likely appear in the 1250-1360 cm⁻¹ range. Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring in the 690-900 cm⁻¹ region can provide information about the substitution pattern.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Alkene C=C (Allyl) | Stretch | ~1640 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N (Aromatic Amine) | Stretch | 1250 - 1360 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted aniline chromophore. Aniline itself typically exhibits two main absorption bands: a strong primary band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm, both arising from π-π* transitions within the benzene ring. The presence of the ethyl and allyl substituents may cause a slight bathochromic (red) or hypsochromic (blue) shift in these absorptions. The electronic spectra are also sensitive to the solvent polarity. youtube.com For example, studies on aniline derivatives have shown that the position of λ_max can shift depending on the solvent used. youtube.com The conjugation of the allyl group's double bond with the aromatic system is not direct, so its effect on the main π-π* transitions of the aniline ring is likely to be minor compared to a conjugated system.

Interactive Table: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* (E-band) | Substituted Benzene Ring | ~240 |

Morphological and Crystalline Characterization

While spectroscopic techniques reveal the molecular structure, methods like electron microscopy and X-ray diffraction provide insights into the supramolecular organization and surface morphology of materials derived from this compound.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnification. While SEM is not typically used to analyze small molecules like this compound directly, it is invaluable for characterizing the morphology of polymers and composites derived from it.

For instance, in studies of composites made from poly(N-ethylaniline) (PNEAn), a related polymer, and talc (B1216), SEM images revealed how the polymer coated the surface of the talc particles. researchgate.net Similarly, research on conductive composites of poly(2-ethyl aniline) with kaolinite (B1170537) and polyaniline with K-feldspar has utilized SEM to observe the polymer's surface morphology, which can range from smooth layers to heterogeneous or spherical structures depending on the synthesis conditions. researchgate.net These morphological features can significantly influence the material's properties, such as conductivity and thermal stability. researchgate.net

While obtaining a suitable single crystal of this compound can be challenging, the crystal structures of its derivatives provide valuable insights into its likely solid-state geometry. For example, the crystal structure of (E)-2-ethyl-N-(4-nitrobenzylidene)aniline, a Schiff base derived from 2-ethylaniline, has been determined. nih.gov In this structure, the 2-ethylphenyl group was found to be disordered over two positions. nih.gov The analysis also revealed how intermolecular forces, such as C-H···O hydrogen bonds and nitro···π(arene) interactions, dictate the packing of the molecules in the crystal lattice, forming a three-dimensional framework. nih.gov Such studies on derivatives are crucial for understanding the supramolecular chemistry of this class of compounds.

Interactive Table: Crystallographic Data for a Derivative, (E)-2-ethyl-N-(4-nitrobenzylidene)aniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.035(3) |

| b (Å) | 14.508(4) |

| c (Å) | 7.915(2) |

| β (°) | 107.03(3) |

| Volume (ų) | 1321.0(6) |

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful theoretical tools to investigate the properties and reactivity of molecules at an atomic level. For a molecule such as this compound, these methods offer deep insights that complement experimental findings. Advanced approaches like Density Functional Theory (DFT), investigations of reaction mechanisms, and Hirshfeld surface analysis allow for a detailed characterization of its electronic structure, reactivity, and the nature of its intermolecular interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It is used to determine optimized geometries, electronic structures, and predict various spectroscopic and reactivity parameters.

DFT calculations are instrumental in comparing the structural and electronic characteristics of a neutral molecule with its corresponding anionic species. Detailed theoretical studies on aniline and its derivatives have been performed using DFT methods, such as the UB3LYP functional, to understand the changes that occur upon the formation of negative ions. epa.gov This type of analysis for this compound would provide a detailed understanding of the structural rearrangements that take place upon gaining an electron.

When a molecule like aniline or its derivatives forms an anion, significant changes in its molecular and electronic structure can be anticipated. epa.gov For instance, calculations would likely reveal alterations in the geometry of the benzene ring and the substituent groups. The formation of an anion involves the addition of an electron, leading to a redistribution of electron density, which can be visualized and quantified. This analysis helps in identifying the parts of the molecule that are most affected by the change in charge, offering insights into its stability and potential reaction sites in different chemical environments.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. irjweb.comresearchgate.net These descriptors provide a theoretical framework for predicting how the molecule will behave in a chemical reaction.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. irjweb.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. A higher value indicates greater stability. irjweb.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. irjweb.com |

This table defines key reactivity descriptors calculated using DFT methods. The formulas are based on Koopmans' theorem.

For example, in a study of a triazine derivative using the B3LYP/6-311++G(d,p) basis set, the HOMO-LUMO energy gap was found to be 4.4871 eV, and the chemical hardness was 2.2435 eV, indicating high stability. irjweb.com Similar calculations for this compound would elucidate its electronic stability and reactivity profile.

DFT calculations are highly effective for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be obtained. nih.gov These theoretical predictions are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. mdpi.com

For this compound, a theoretical vibrational analysis would predict the frequencies for characteristic functional group vibrations. These include C-H stretching and bending modes, C=C stretching of the allyl group and the aromatic ring, and C-N stretching vibrations. nih.gov Comparing the computed spectrum with an experimental one allows for a definitive assignment of the observed absorption bands. Theoretical calculations often yield frequencies that are slightly higher than experimental values due to the harmonic approximation, but this can be corrected by using a scaling factor. mdpi.com

Table 2: Typical Vibrational Frequency Ranges for Functional Groups in this compound

| Functional Group | Vibration Type | Typical Experimental Wavenumber (cm⁻¹) |

| N-H (Aniline) | Stretching | 3300 - 3500 nih.gov |

| Aromatic C-H | Stretching | 3000 - 3100 mdpi.com |

| Aliphatic C-H | Stretching | 2850 - 3000 mdpi.com |

| C=C (Alkene) | Stretching | 1620 - 1680 |

| C=C (Aromatic) | Ring Stretching | 1400 - 1600 nih.gov |

| C-N | Stretching | 1250 - 1360 nih.gov |

| C-H | Out-of-plane Bending | 700 - 1000 mdpi.com |

This table presents generally accepted wavenumber ranges for the primary functional groups present in the title compound. Source: nih.govmdpi.com

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. By using DFT methods, it is possible to locate and characterize the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com This provides a molecular-level picture of the reaction pathway and allows for the calculation of activation energies, which determine the reaction kinetics.

For this compound, theoretical studies could be employed to explore various potential reactions, such as electrophilic additions to the allyl double bond or substitution reactions on the aromatic ring. For example, in a study of the reaction between 2-methoxyfuran (B1219529) and a nitroalkene, computational analysis revealed a complex mechanism involving zwitterionic intermediates, which was different from the initially proposed pathway. mdpi.com Similarly, DFT calculations on tryptamine (B22526) derivatives have been used to compare theoretically optimized structures with experimental X-ray diffraction data, confirming molecular conformations and bond angles. nih.govresearchgate.net Such an approach for this compound would enable the prediction of its reactivity with various reagents and the elucidation of the most favorable reaction pathways.

Hirshfeld Surface Analysis and Intermolecular Interaction Energy Calculations

If a crystal structure of this compound were obtained, Hirshfeld analysis would reveal the nature and extent of its intermolecular forces, such as van der Waals forces and any potential hydrogen bonds or C-H···π interactions. nih.gov For example, in the crystal structure of a substituted aniline derivative, Hirshfeld analysis showed that the packing was dominated by H···H (39%), O···H (21.3%), and S···H (5.9%) contacts. nih.gov This type of breakdown provides a clear picture of the interactions that stabilize the crystal structure.

Table 3: Illustrative Example of Hirshfeld Surface Contact Contributions for a Molecular Crystal

| Intermolecular Contact | Contribution (%) |

| H···H | 44.5 |

| H···O / O···H | 18.8 |

| H···N / N···H | 17.0 |

| H···C / C···H | 10.4 |

| Other | 9.3 |

This table shows a representative breakdown of intermolecular contacts derived from a Hirshfeld surface analysis for ethyl 2-{4-[(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate, illustrating the type of data obtained from such an analysis. Source: nih.gov

In addition to visualizing these interactions, their energies can be calculated using high-level ab initio methods or DFT with dispersion corrections (DFT-D). nih.gov These calculations quantify the strength of electrostatic, dispersion, and repulsion forces between molecules, providing a deeper understanding of the energetics that govern the formation of the solid-state structure. researchgate.net

Non-Linear Optical (NLO) Property Evaluation through Hyperpolarizability Calculations

The investigation of non-linear optical (NLO) properties in organic molecules is a burgeoning field of materials science, driven by potential applications in optical information processing, telecommunications, and optical memory storage. researchgate.net Materials with significant NLO responses interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies or phases. researchgate.net The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the ease with which its electron cloud can be distorted by an external electric field. This distortion is described by the polarizability (α) and, more importantly for NLO applications, the first hyperpolarizability (β).

Computational quantum chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful and economical tool for predicting the NLO properties of molecules before their synthesis. researchgate.net These calculations can accurately determine the components of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). A large value for the first hyperpolarizability is a key indicator of a promising NLO material. This property is often associated with molecules possessing both electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). researchgate.net

The calculated parameters typically include the dipole moment (µ), the average linear polarizability (<α>), and the total first hyperpolarizability (β₀). These values are usually calculated using DFT methods, such as B3LYP, with an appropriate basis set. The results are often presented in electrostatic units (esu) after conversion from atomic units (a.u.). nih.gov

Table 1: Representative Calculated NLO Properties This table presents illustrative data for p-nitroaniline and urea (B33335), as specific values for this compound were not found in the provided search results. The data demonstrates the typical parameters evaluated in NLO studies.

| Compound | Dipole Moment (μ) [Debye] | Average Polarizability (<α>) [x 10⁻²⁴ esu] | First Hyperpolarizability (β₀) [x 10⁻³⁰ esu] |

| Urea (Reference) | 1.37 | ~5 | ~0.3-0.7 |

| p-Nitroaniline | 6.87 | ~12 | ~30-45 |

Source: Illustrative values based on typical computational results reported in the literature for NLO studies.

A significantly higher β₀ value for a candidate molecule compared to urea indicates a strong NLO response, suggesting its potential for use in advanced optical materials. nih.gov The analysis of this compound would similarly involve calculating these parameters to assess its NLO potential, which is expected to be influenced by the donor strength of the N-ethyl group and the electronic communication through the aromatic ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into the familiar language of localized bonds, lone pairs, and antibonding orbitals. researchgate.netq-chem.com This approach provides a quantitative basis for understanding chemical bonding and intramolecular interactions. By examining the interactions between filled "donor" NBOs (Lewis-type orbitals, such as bonds or lone pairs) and empty "acceptor" NBOs (non-Lewis type orbitals, such as antibonds), one can elucidate the nature and magnitude of charge delocalization and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.orgwisc.edu

The stabilization energy (E(2)) associated with the delocalization from a donor orbital (i) to an acceptor orbital (j) is estimated using second-order perturbation theory. wisc.edustackexchange.com A larger E(2) value indicates a more significant interaction and greater charge delocalization. stackexchange.com In the context of this compound, key interactions would involve the lone pair electrons on the nitrogen atom (n(N)) acting as donors and the antibonding π* orbitals of the aromatic ring and the allyl group's C=C bond acting as acceptors.

While specific NBO analysis data for this compound is not available in the provided search results, studies on related aniline and amine derivatives provide insight into the expected interactions. materialsciencejournal.orgwisc.edu For instance, the analysis reveals significant delocalization from the nitrogen lone pair into the π* orbitals of the phenyl ring, which is characteristic of aniline systems and is responsible for many of their chemical properties.

Table 2: Representative NBO Analysis of Donor-Acceptor Interactions This table presents a hypothetical but chemically reasonable NBO analysis for a molecule like this compound, based on principles from studies on similar molecules. It illustrates the key intramolecular interactions responsible for charge delocalization.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| n(N) | π(C_ring-C_ring) | High (e.g., > 40) |

| n(N) | π(C_allyl=C_allyl) | Moderate (e.g., 5-10) |

| π(C_ring-C_ring) | π(C_ring-C_ring) | Moderate (e.g., 15-25) |

| π(C_allyl=C_allyl) | π(C_ring-C_ring) | Low (e.g., < 5) |

| σ(C-H) | σ*(C-N) | Low (e.g., 1-3) |

Source: Illustrative values based on NBO theory and results for analogous systems. materialsciencejournal.orgwisc.edustackexchange.com The notation n(N) refers to the nitrogen lone pair, π refers to a pi-antibonding orbital, and σ* refers to a sigma-antibonding orbital.*

The analysis of these E(2) values provides a quantitative picture of the electronic landscape. A high stabilization energy for the n(N) → π*(C_ring-C_ring) interaction would confirm a strong resonance effect, where the nitrogen lone pair electron density is delocalized into the aromatic system. This charge transfer is a fundamental aspect of the molecule's electronic structure, influencing its reactivity, aromaticity, and spectroscopic properties. materialsciencejournal.orgijnc.ir

Radical Trapping Experiments and EPR Studies in Mechanistic Elucidation

Understanding reaction mechanisms is crucial for controlling chemical transformations and designing new synthetic routes. Many chemical reactions, including certain rearrangements, additions, and degradation pathways, can proceed through highly reactive, short-lived radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique specifically designed to detect species with unpaired electrons, such as radicals. mdpi.com

However, the concentration of radical intermediates in a reaction is often too low and their lifetimes too short for direct detection by EPR. nih.gov To overcome this, the technique of spin trapping is employed. This method involves adding a "spin trap" molecule to the reaction mixture. The spin trap is a diamagnetic compound that reacts rapidly with the transient radical to form a much more stable and persistent radical product, known as a spin adduct. nih.govmdpi.com This spin adduct accumulates to a concentration that is detectable by EPR.

Commonly used spin traps include nitrones, such as N-tert-butyl-α-phenylnitrone (PBN), and nitroso compounds. mdpi.com The resulting EPR spectrum of the spin adduct exhibits a characteristic pattern of lines, and the hyperfine coupling constants (e.g., aN for the nitrogen nucleus and aH for a β-hydrogen) provide a fingerprint that can be used to identify the structure of the originally trapped radical. researchgate.netmdpi.com

While no specific EPR studies on reactions involving this compound were found in the search results, this technique is highly relevant for elucidating potential radical-mediated processes it might undergo. For example, reactions involving the cleavage of the N-C(ethyl) or N-C(allyl) bonds, perhaps under thermal, photochemical, or sonochemical conditions, could involve radical intermediates. rsc.org An EPR spin trapping experiment could definitively prove or disprove a proposed radical mechanism. For instance, in a hypothetical sonochemical degradation study, the trapping of an ethyl radical or an N-centered anilinyl radical would provide strong mechanistic evidence. rsc.org

Table 3: Common Spin Traps and Typical Hyperfine Coupling Constants for Radical Adducts

| Spin Trap | Trapped Radical Type | Typical aN (Gauss) | Typical aH (Gauss) |

| DMPO (5,5-Dimethyl-1-pyrroline N-oxide) | Carbon-centered (•R) | 14.8 - 16.2 | 20.0 - 23.0 |

| DMPO (5,5-Dimethyl-1-pyrroline N-oxide) | Oxygen-centered (•OR) | 13.0 - 14.8 | 7.0 - 12.0 |

| PBN (N-tert-butyl-α-phenylnitrone) | Carbon-centered (•R) | 14.0 - 15.0 | 2.0 - 4.0 |

| PBN (N-tert-butyl-α-phenylnitrone) | Nitrogen-centered (•NR₂) | 13.5 - 14.5 | 1.5 - 2.5 |

Source: Data compiled from typical values reported in EPR spin trapping literature. researchgate.netmdpi.com The exact values can vary with the specific radical and solvent.

By comparing the experimental hyperfine coupling constants from a reaction involving this compound with established literature values, one could identify the specific radical intermediates formed, thereby providing critical insights into the reaction pathway. researchgate.net

Advanced Applications and Future Research Directions in Chemical Science

Utilization as Monomers in Functional Polymer Synthesis

The presence of both a polymerizable aniline (B41778) moiety and a reactive allyl group makes N-Ethyl-2-(prop-2-en-1-yl)aniline a valuable monomer for creating functional polymers. These polymers exhibit unique properties and have potential applications in various technological fields.

Synthesis of Polyaniline (PANI) Derivatives via Chemical Oxidative Polymerization

Chemical oxidative polymerization is a standard method for synthesizing polyaniline (PANI) and its derivatives. nih.gov This process typically involves the oxidation of aniline monomers in an acidic medium using an oxidant like ammonium (B1175870) persulfate (APS). nih.govescholarship.org The polymerization of this compound follows a similar pathway, where the monomer is oxidized to form radical cations. These reactive species then couple, typically in a head-to-tail fashion, to propagate the polymer chain. researchgate.netresearchgate.net

The introduction of substituents on the aniline ring, such as the N-ethyl and 2-allyl groups, significantly influences the polymerization process and the properties of the resulting polymer. These substituents can introduce steric hindrance, which may slow down the reaction rate compared to the polymerization of unsubstituted aniline. escholarship.org However, they also enhance the solubility of the resulting polymer in common organic solvents, a significant advantage over the often-intractable parent PANI. researchgate.net The general mechanism involves the initial oxidation of the aniline nitrogen, followed by electrophilic attack of the radical cation on the para-position of another monomer, leading to chain growth. researchgate.net Copolymers can also be readily synthesized by mixing the substituted aniline with aniline monomer during polymerization, allowing for the creation of materials that synergistically combine the properties of both components. escholarship.org

Fabrication and Performance of Chemical Sensors (e.g., Moisture, Ammonia) from Derived Polymers

Polymers derived from ortho-substituted anilines, such as this compound, are promising materials for the fabrication of chemical sensors. Thin films of these polymers can be deposited onto electrodes to create sensing devices. The high sensitivity of these materials, particularly to moisture and ammonia, stems from their unique electronic and morphological properties.

The sensing mechanism is based on the change in the electrical resistance of the polymer film upon exposure to the analyte. For instance, when a moisture sensor made from a PANI derivative is exposed to increasing humidity, water molecules are adsorbed onto the polymer surface. This interaction can cause a de-doping effect on the protonated emeraldine (B8112657) form of the polymer, leading to a measurable increase in its resistance. Similarly, exposure to ammonia, a basic gas, can deprotonate the polymer backbone, which also results in a significant change in conductivity. The solubility and processability of polymers derived from substituted anilines facilitate the creation of uniform thin films, which is crucial for reproducible sensor performance. nih.govresearchgate.net

Polyheterocyclization Reactions to Form Indole-Based Polymeric Systems

The allyl group in this compound provides a unique handle for post-polymerization modification. One of the most significant transformations is the polyheterocyclization reaction to form polymeric systems containing indole (B1671886) rings. After synthesizing a copolymer of aniline and an ortho-allyl aniline derivative, the polymer can be treated with an acid catalyst, such as polyphosphoric acid, at elevated temperatures.

This treatment induces an intramolecular cyclization reaction. The acidic conditions facilitate the electrophilic attack of the allyl group's double bond onto the polymer backbone, leading to the formation of a five-membered ring fused to the aromatic units of the polymer chain. This process converts the allylaniline units into indole or indoline (B122111) fragments within the polymer structure. The resulting aniline-indole copolymers possess a combination of properties from both constituent fragments, opening avenues for creating materials with tunable optical and electronic characteristics for organic electronic devices.

Precursors for the Synthesis of Complex Organic Scaffolds

Beyond polymer science, this compound serves as a valuable precursor for the synthesis of complex nitrogen-containing heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. rsc.org

Indoline and Indole Ring System Construction

The structure of this compound is ideally suited for the construction of indoline and indole ring systems. These syntheses often involve an intramolecular cyclization that utilizes the ortho-disposed allyl and amino groups.

One effective method is acid-catalyzed intramolecular hydroamination. clockss.org Treating N-protected 2-allylanilines with a strong Brønsted acid, like triflic acid, can induce a 5-exo-trig cyclization to furnish the indoline skeleton in good yields. clockss.org A possible mechanism involves the protonation of the nitrogen atom, followed by an intramolecular proton transfer to the allyl double bond, creating a stable carbocation intermediate. Subsequent nucleophilic attack by the nitrogen atom closes the ring. clockss.org

Alternatively, metal-free electrochemical methods can achieve intramolecular C(sp²)–H amination. Using iodine as a mediator, 2-vinylanilines (the allyl group can be considered a precursor) can be cyclized to form either indoline or indole derivatives, offering a switchable and green synthetic route. organic-chemistry.orgorganic-chemistry.org Further oxidation of the initially formed indoline can yield the corresponding indole.

Strategic Intermediates in the Design of Multifunctional Indenes

The synthesis of multifunctional indenes, which are valuable precursors for metallocene catalysts and functional materials, often involves complex multi-step routes. nih.gov this compound can be envisioned as a strategic starting material for such scaffolds. The core structure can be modified to form substituted indanones, which are key intermediates in indene (B144670) synthesis. nih.gov For example, through a series of reactions involving cyclization of the allyl group and functional group interconversions, one could potentially access intermediates like [3-(aminoethyl)inden-5-yl)]amines. A common route to functionalized indenes involves an aldol-type reaction between an indanone and a lithium salt, followed by acid-catalyzed dehydration. nih.gov The ethylamino group present in the starting aniline could be incorporated as a key functional handle in the final multifunctional indene, making it a valuable building block for complex molecular architectures. nih.gov

Catalytic and Ligand Roles of this compound and its Complexes

The structure of this compound, featuring a secondary amine, an aromatic ring, and a reactive allyl group, provides multiple potential coordination sites for metal centers. This versatility allows it to function as a ligand in various capacities, influencing the catalytic activity and stability of the resulting metal complexes.

Research on the closely related compound, N-allylaniline, has demonstrated its ability to act as both a unidentate and a bidentate ligand in palladium(II) complexes. rsc.org In its unidentate mode, the N-allylaniline coordinates to the metal center solely through the nitrogen atom. In the bidentate mode, both the nitrogen atom and the π-system of the allyl group's double bond coordinate to the metal. rsc.org This dual coordination behavior suggests that this compound could form similar complexes, with the ethyl group on the nitrogen atom potentially influencing the steric and electronic environment around the metal center.

The presence of the ortho-allyl group on the aniline ring can also lead to the formation of chelate rings with a metal, which can enhance the stability of the resulting complex. The potential coordination modes of this compound are depicted below:

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Impact on Catalysis |

| Monodentate (N-coordination) | The ligand binds to the metal center only through the nitrogen atom of the ethylamino group. | This mode would leave the allyl group available for participation in catalytic reactions or for further functionalization. |

| Bidentate (N, π-allyl coordination) | The ligand forms a chelate ring by coordinating through both the nitrogen atom and the double bond of the allyl group. | This can enhance the stability of the catalyst and influence the stereoselectivity of reactions by creating a more rigid and defined coordination sphere. |

The catalytic potential of complexes derived from this compound would likely be in areas where similar N- and allyl-containing ligands have shown promise. These include:

Cross-coupling reactions: Palladium complexes are widely used as catalysts in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. The electronic properties of the aniline ring and the steric bulk of the ethyl and allyl groups could modulate the reactivity and selectivity of a palladium catalyst.

Polymerization: The allyl group itself is a monomer that can undergo polymerization. Metal complexes of this compound could potentially act as catalysts for the polymerization of olefins or even as co-monomers in the synthesis of functional polymers.

Emerging Research Areas and Unexplored Synthetic Potential

The unique combination of functional groups in this compound opens up several avenues for future research and synthetic exploration beyond its direct use as a ligand.

The reactivity of the allyl group is a key area for further investigation. It can be subjected to a variety of chemical transformations to generate novel and more complex ligand architectures.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Product | Application |

| Hydroformylation | CO/H₂, Rh or Co catalyst | Aldehyde-functionalized aniline | Building block for more complex ligands or pharmacologically active molecules. |

| Heck Reaction | Aryl halide, Pd catalyst | Arylated aniline derivative | Synthesis of extended π-conjugated systems for materials science applications. |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide-functionalized aniline | Intermediate for the synthesis of diols and other functionalized derivatives. |

| Metathesis | Grubbs' or Schrock's catalyst | Dimerized or cross-metathesis products | Access to larger, more complex molecules and polymers. |

Furthermore, the aniline backbone provides a platform for introducing additional donor atoms, leading to the development of polydentate ligands. For instance, functional groups could be introduced at other positions on the aromatic ring, or the ethyl group could be replaced with a longer chain containing other donor sites.

The synthesis of defined metal-organic frameworks (MOFs) or coordination polymers using this compound as a building block is another unexplored but promising research direction. The ability of the ligand to bridge multiple metal centers could lead to materials with interesting porous structures and potential applications in gas storage, separation, or heterogeneous catalysis.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing N-Ethyl-2-(prop-2-en-1-yl)aniline derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of N-propargyl aniline derivatives (structurally analogous) often employs transition-metal catalysts or Lewis acids (e.g., tin or indium chlorides) to facilitate propargylation or cyclization reactions. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures intermediate stability, while HRMS and NMR validate product purity .

Q. How should crystallization experiments be designed to obtain high-quality single crystals of this compound derivatives for X-ray diffraction?

- Methodological Answer : Use slow evaporation techniques with solvents like ethanol or dichloromethane. Maintain controlled temperature (296 K) and humidity. Characterize crystals using Bruker Kappa APEXII CCD diffractometers with MoKα radiation (λ = 0.71073 Å). Employ SADABS for absorption correction and SHELXL for refinement to achieve R-values < 0.07 .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and full-face shields. Store in airtight containers at 2–8°C. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can structural disorder in the acryl group of this compound derivatives be resolved during crystallographic refinement?

- Methodological Answer : For disordered moieties (e.g., acryl groups with occupancy ratios of 0.714:0.286), apply PART commands in SHELXL to refine split positions. Use restraints (DFIX, SIMU) to maintain geometric rationality. Validate with Fourier difference maps and ensure final displacement parameters (Ueq) are chemically plausible .

Q. What statistical approaches are effective in optimizing the photodegradation of this compound using heterogeneous catalysts?

- Methodological Answer : Employ Box-Behnken experimental design to assess variables like catalyst loading (e.g., MnFe2O4/Zn2SiO4), pH (4–10), and irradiation time. Analyze degradation efficiency via HPLC-UV and kinetic models (pseudo-first-order). Characterize intermediates using LC-MS to propose degradation pathways .

Q. How do non-covalent interactions in this compound derivatives influence their supramolecular assembly?

- Methodological Answer : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., C–H⋯π, π–π stacking). For example, C–H⋯H contacts may constitute 12–15% of total interactions. Complement with QTAIM analysis to map bond critical points and electron density topology .

Contradictions and Validation

- Structural Disorder vs. Crystallographic Resolution : reports positional disorder in the acryl group, resolved via partial occupancy refinement. Cross-validate with spectroscopic data (e.g., NMR) to confirm dynamic behavior in solution .

- Synthetic Yields : and highlight variable yields (50–85%) for nitrosoaniline derivatives. Replicate reactions under inert atmospheres (N2/Ar) to minimize oxidative byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.